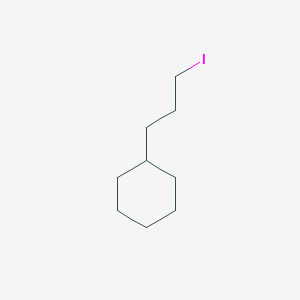

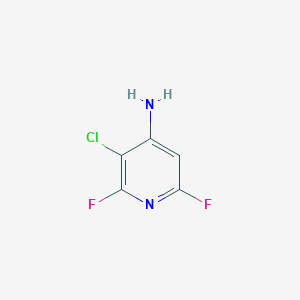

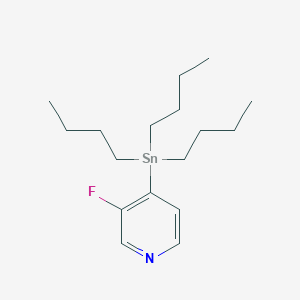

![molecular formula C9H11NO3 B1322042 (6-Amino-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol CAS No. 686758-01-0](/img/structure/B1322042.png)

(6-Amino-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol

説明

“(6-Amino-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol” is a chemical compound with the molecular formula C8H9NO3 . It is related to other compounds such as 2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)imidazo[1,2-a]pyridin-6-amine and 8-Methoxy-2,3-dihydrobenzo[b][1,4]dioxin-6-amine .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a palladium-catalyzed highly enantioselective intramolecular O-arylation has been used for the formation of important (2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanols .科学的研究の応用

Synthesis of Novel Compounds

- Researchers have synthesized a variety of novel compounds using structures related to (6-Amino-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol. For instance, derivatives of 2,3-dihydrobenzo[b][1,4]dioxin have been utilized in the creation of bioactive molecules, showcasing the diverse potential of these compounds in medicinal chemistry and material science (Gabriele et al., 2006).

Inhibitory Activities

- Some derivatives of 2,3-dihydrobenzo[b][1,4]dioxin have exhibited significant inhibitory activities against specific enzymes. For example, certain compounds have demonstrated notable α-glucosidase and acetylcholinesterase inhibitory activities, highlighting their potential therapeutic applications (Abbasi et al., 2019).

Antimicrobial and Antioxidant Properties

- Research has also uncovered the antimicrobial and antioxidant properties of compounds related to this compound. These findings open up possibilities for these compounds in the treatment and prevention of infectious diseases and oxidative stress-related conditions (Bassyouni et al., 2012).

Molecular Design for Organic Light-Emitting Devices

- The molecular design of dihydrobenzodioxin derivatives has been tailored for use in non-doped blue organic light-emitting devices, indicating their utility in the field of electronics and display technologies (Jayabharathi et al., 2018).

作用機序

将来の方向性

The future directions for research on “(6-Amino-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol” could involve further exploration of its synthesis, chemical reactions, and potential applications. Given the interest in related compounds for applications such as organic light-emitting devices , this compound may also have potential in similar areas.

特性

IUPAC Name |

(6-amino-2,3-dihydro-1,4-benzodioxin-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c10-6-1-2-8-9(3-6)12-5-7(4-11)13-8/h1-3,7,11H,4-5,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRUJRJMYUXXUSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC2=C(O1)C=C(C=C2)N)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

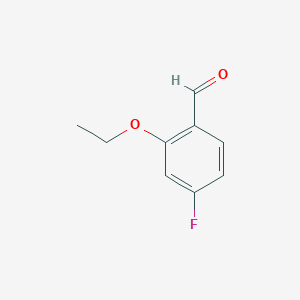

![8-Oxabicyclo[3.2.1]octan-3-amine](/img/structure/B1321964.png)

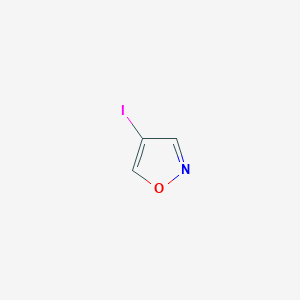

![7-Chlorothieno[3,2-B]pyridine-2-carbonitrile](/img/structure/B1321974.png)